![molecular formula C14H16F3N5O2 B3000570 N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline CAS No. 338416-91-4](/img/structure/B3000570.png)
N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline is a complex molecule that may be related to various research areas, including coordination chemistry and materials science. While the provided papers do not directly discuss this compound, they do involve related compounds and methodologies that can be informative for a comprehensive analysis.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, where the choice of ligands and reaction conditions can significantly influence the outcome. For instance, the synthesis of zinc(II) and cadmium(II) complexes with a specific N-pyrimidine amino acid ligand demonstrates the importance of ligand design and metal-to-ligand ratios in coordination chemistry . Similarly, the synthesis of a terpolymer and its nanocomposite with ZnO nanoparticles through chemical oxidative polymerization indicates the versatility of combining different monomers and the use of oxidants to achieve desired polymer properties . These examples suggest that
Applications De Recherche Scientifique
1. Pyrrolidines in [3+2] Cycloaddition
Pyrrolidines, with potential applications as dyes or agrochemical substances, are synthesized in a [3+2] cycloaddition process involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene. This method, showcasing polar characteristics, yields (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine under mild conditions and may be adaptable for analogous reactions with other nitroethene analogues (Żmigrodzka et al., 2022).
2. Metal Complexes and Biological Activity
Nickel (Ni) and Zinc (Zn) complexes involving 2-arylaminomethyl-1H-benzimidazole demonstrate distinct coordination patterns and exhibit antibacterial activity. The Ni complex, coordinated by the pyridine-type nitrogen of the benzimidazole ring and other ligands, forms a distorted octahedral geometry. In contrast, the Zn complex features coordination with a secondary amino group and acetate groups. The biological activity of these complexes, notably affected by the introduction of the COOCH3 group, highlights their potential in medicinal applications (Abdel-Ghani et al., 2013).
3. Pyrrolidine and Piperidine in Food Analysis
Pyrrolidine and piperidine, as cyclic amines, are analyzed in canned fish products due to their potential transformation into carcinogenic N-nitroso compounds. A gas chromatographic method is established for determining these amines, revealing their presence in various samples, with notably high amounts in the dark muscle of tuna and skipjack. This detection and quantification method is crucial for ensuring food safety and understanding the chemical composition of canned fish products (Shimakura et al., 1991).
Orientations Futures
Propriétés
IUPAC Name |
N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O2/c1-18-12(21-7-2-3-8-21)13(22(23)24)20-19-11-6-4-5-10(9-11)14(15,16)17/h4-6,9,19H,2-3,7-8H2,1H3/b18-12?,20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXLYMALBXWOPN-KKDRQLMGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C(=NNC1=CC=CC(=C1)C(F)(F)F)[N+](=O)[O-])N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(/C(=N/NC1=CC=CC(=C1)C(F)(F)F)/[N+](=O)[O-])N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro-1,4-benzodioxin-3-yl-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B3000487.png)
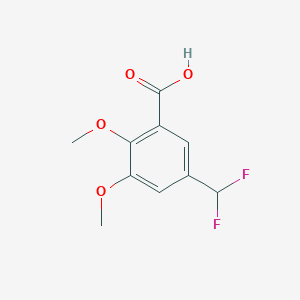
![3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B3000492.png)
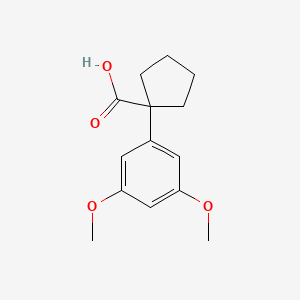
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000497.png)
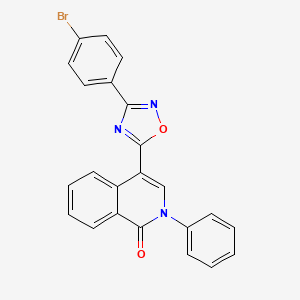
![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000499.png)
![4-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000500.png)
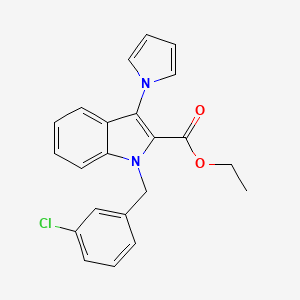
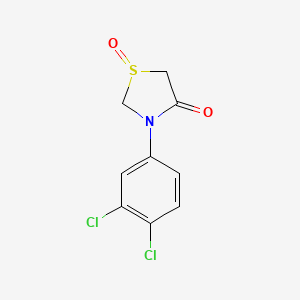
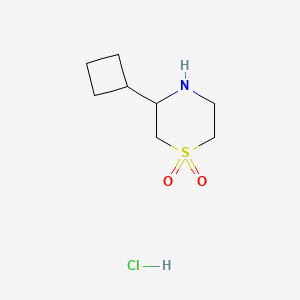
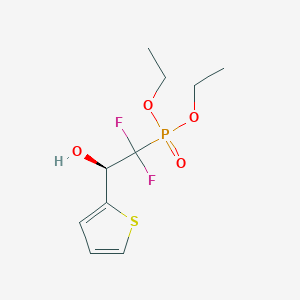
![3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3000507.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B3000508.png)